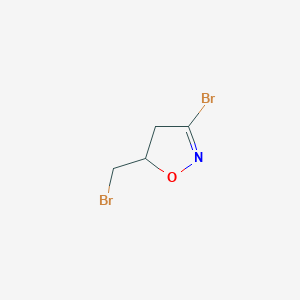

3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole

Description

Properties

Molecular Formula |

C4H5Br2NO |

|---|---|

Molecular Weight |

242.90 g/mol |

IUPAC Name |

3-bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C4H5Br2NO/c5-2-3-1-4(6)7-8-3/h3H,1-2H2 |

InChI Key |

HGVCOEAECLHNRK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(ON=C1Br)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole typically involves the bromination of precursor compounds. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent under specific conditions to achieve the desired brominated product . The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at elevated temperatures to facilitate the bromination process.

Industrial Production Methods

For industrial-scale production, the synthesis of 3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different oxazole derivatives, depending on the oxidizing agents used.

Reduction Reactions: Reduction of the compound can lead to the formation of less brominated or debrominated products.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Sodium Borohydride (NaBH4): Commonly used for reduction reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl-oxazole derivatives, while oxidation reactions can produce various oxazole oxides .

Scientific Research Applications

3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the oxazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole with key analogues:

| Compound Name | Molecular Formula | Substituents | Key Properties/Applications | References |

|---|---|---|---|---|

| 3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole | C₅H₇Br₂NO | 3-Br, 5-(BrCH₂) | High electrophilicity; potential alkylating agent | [11, 15] |

| 3-Bromo-5,5-dimethyl-4,5-dihydro-1,2-oxazole | C₅H₈BrNO | 3-Br, 5,5-(CH₃)₂ | Stabilized steric hindrance; herbicidal lead (e.g., pyroxasulfone analogues) | [6, 7] |

| 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole | C₁₀H₁₀BrNO₂ | 3-Br, 5-(4-OCH₃-C₆H₄) | MAO inhibition (neuropharmacological activity) | [1, 2] |

| 3-Bromo-5-(tert-butyl)-4,5-dihydroisoxazole | C₇H₁₂BrNO | 3-Br, 5-(t-Bu) | Enhanced lipophilicity; lab-scale intermediates | [9] |

| 5-(bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole | C₇H₁₀BrNO | 5-(BrCH₂), 3-cyclopropyl | Unreported bioactivity; structural novelty | [15] |

Key Observations :

- Electrophilicity: The dual bromine substituents in the target compound enhance its reactivity compared to mono-brominated analogues like 3-Bromo-5,5-dimethyl-4,5-dihydro-1,2-oxazole (). This makes it a stronger candidate for nucleophilic substitution reactions in drug design.

- Bioactivity : Substitution at the 5-position significantly impacts pharmacological activity. For example, 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole derivatives exhibit MAO inhibitory effects (antidepressant/antianxiety activity), attributed to the methoxyphenyl group’s electron-donating properties (). In contrast, bromomethyl or alkyl substituents (e.g., tert-butyl) prioritize physicochemical properties like solubility or metabolic stability ().

- Agrochemical Potential: 5,5-Dimethyl derivatives (e.g., pyroxasulfone analogues) demonstrate pre-emergence herbicidal activity under upland conditions, highlighting the role of steric bulk in target binding ().

Physicochemical and Metabolic Properties

- Lipophilicity : The tert-butyl group in 3-Bromo-5-(tert-butyl)-4,5-dihydroisoxazole increases logP compared to the bromomethyl variant, favoring blood-brain barrier penetration ().

- Metabolic Stability : Bromine atoms generally reduce oxidative metabolism. However, the bromomethyl group may undergo hydrolysis or glutathione conjugation, as observed in related 4,5-dihydroisoxazole metabolites ().

Biological Activity

3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial and anticancer activities, and discusses its mechanisms of action.

Chemical Structure and Properties

The molecular formula of 3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole is C4H3Br2N O, with a molecular weight of approximately 238.88 g/mol. The compound features two bromine atoms that enhance its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including 3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole. The compound has been tested against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Target Organism | MIC (µg/ml) |

|---|---|---|

| 3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole | S. aureus | 10 |

| 3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole | E. coli | 20 |

| Reference Drug (Ampicillin) | S. aureus | 8 |

| Reference Drug (Fluconazole) | C. albicans | 15 |

The minimum inhibitory concentration (MIC) values indicate that 3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Anticancer Activity

Preliminary research suggests that this compound may also possess anticancer properties. Studies have shown that oxazole derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets.

Case Study:

In a study examining the effects of oxazole derivatives on cancer cell lines, 3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole demonstrated a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7). The compound was found to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways .

The biological activity of 3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The bromine atoms facilitate interactions with enzyme active sites through halogen bonding, potentially inhibiting key metabolic pathways.

- Receptor Modulation: The compound may bind to specific receptors involved in cell signaling pathways related to growth and apoptosis .

Research Findings

Recent literature emphasizes the need for further exploration into the structure–activity relationships (SAR) of oxazole derivatives. Understanding how modifications to the oxazole ring affect biological activity could lead to the development of more potent derivatives.

Table 2: Structure–Activity Relationship Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of dibromo precursors with substituted pyrazoles or other heterocycles under controlled conditions. For example, 1,2-dibromo compounds can react with nitrogen-containing heterocycles (e.g., pyrazoles) in the presence of bases like triethylamine to form the oxazole core. Intermediate isolation and purification via column chromatography are critical to minimize byproducts .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions and ring structure. For instance, the methylene protons adjacent to bromine atoms exhibit distinct splitting patterns (e.g., δ 4.2–4.5 ppm for dihydrooxazole protons) .

- IR Spectroscopy : Peaks near 560–580 cm confirm C-Br stretching, while C=N and C-O bonds in the oxazole ring appear at 1520–1600 cm .

- Mass Spectrometry : High-resolution MS (HRMS) or TOF-MS can verify molecular ion peaks and isotopic patterns for bromine .

Q. How should researchers handle stability and storage considerations for this compound?

- Methodological Answer : The compound is light- and moisture-sensitive due to bromine substituents. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Monitor degradation via periodic TLC or HPLC analysis, tracking shifts in retention times or new peaks indicative of hydrolysis or dehalogenation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize regioisomeric byproducts during brominated oxazole synthesis?

- Methodological Answer :

- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh)) to enhance regioselectivity in cross-coupling steps, as demonstrated in analogous bromophenyl oxadiazole syntheses .

- Solvent and Temperature Control : Polar aprotic solvents (e.g., THF) at 55–60°C improve reaction specificity. Lower temperatures reduce side reactions like over-bromination .

- In-Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediate formation and adjust reagent stoichiometry dynamically .

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Validation via X-Ray Crystallography : Resolve structural ambiguities by determining the crystal structure, as done for related oxazole derivatives (e.g., CCDC-2321720) .

- Solvent Effect Modeling : Use COSMO-RS or explicit solvent models in DFT calculations to account for solvent-induced shifts in NMR predictions .

- Experimental Repetition : Conduct NMR under standardized conditions (e.g., DMSO-d, 298 K) to ensure reproducibility .

Q. How do bromine substituents influence the reactivity of 4,5-dihydro-1,2-oxazole derivatives in nucleophilic substitution reactions?

- Methodological Answer :

- Steric and Electronic Effects : Bromine’s electronegativity increases the electrophilicity of adjacent carbons, facilitating SN reactions. However, steric hindrance from the dihydrooxazole ring may slow kinetics.

- Case Study : In gold-catalyzed reactions, bromine acts as a directing group, enabling regioselective functionalization at the methylene position .

Q. What advanced applications exist for this compound in medicinal chemistry or materials science?

- Methodological Answer :

- Drug Discovery : The bromine atoms serve as handles for further derivatization via Suzuki-Miyaura cross-coupling to introduce aryl groups for target binding .

- Materials Science : Incorporate into polymers via radical polymerization initiated by bromine-mediated chain transfer, enhancing thermal stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies (e.g., varying IC values)?

- Methodological Answer :

- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for bromide ion interference using anion-exchange chromatography .

- Meta-Analysis : Compare data across studies using tools like PCA (Principal Component Analysis) to identify outliers or confounding variables (e.g., solvent choice) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.